- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516
Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
850567-47-4 structure
Product Name:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS番号:850567-47-4
MF:C11H18BNO2
メガワット:207.077123165131
MDL:MFCD06659917
CID:720652
PubChem ID:44118773
Update Time:2025-09-27
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1-Methylpyrrole-2-boronic acid pinacol ester
- 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester
- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
- 1-Methyl-2-pyrroleboronic acid pinacol ester
- N-Methylpyrrole-2-boronic acid, pinacol ester
- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)
- 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- PS-9730
- 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester
- 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- EN300-212511
- DTXSID90656979
- 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
- AKOS016003834
- SCHEMBL30717
- SY031069
- 850567-47-4
- MFCD06659917
- CS-0006834
- AB26630
- BBL103742
- STL557552
- N-Methylpyrrole-2-boronic acid,pinacol ester
- AT15983
-
- MDL: MFCD06659917
- インチ: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3
- InChIKey: OEQQEXKRORJZPR-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1
計算された属性
- せいみつぶんしりょう: 207.14300
- どういたいしつりょう: 207.143
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.4A^2
じっけんとくせい
- 密度みつど: 0.99
- ゆうかいてん: 44-49 °C
- ふってん: 296.9 ℃ at 760 mmHg
- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
- 屈折率: 1.487
- PSA: 23.39000
- LogP: 1.32430
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole セキュリティ情報
- 危害声明: Harmful/Store under -20C
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- ちょぞうじょうけん:−20°C
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134120-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95%+ | 1g |
$78 | 2021-08-05 | |
| Chemenu | CM134120-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95%+ | 5g |
$310 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 5g |
2080.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 1g |
477.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-200mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 200mg |
151.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-50mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 50mg |
65.0CNY | 2021-08-04 | |
| TRC | M337973-10mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337973-50mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M337973-100mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Ambeed | A565018-100mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 100mg |
$15.0 | 2025-04-16 |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ; 24 h, 80 °C
リファレンス
Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts
,
ACS Catalysis,
2018,
8(6),
5017-5022
合成方法 3
はんのうじょうけん
1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 40 °C
1.2 12 h, 40 °C
リファレンス
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
,
Angewandte Chemie,
2022,
61(27),
合成方法 4
はんのうじょうけん
1.1 Solvents: Toluene ; 5 h, rt → 80 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
リファレンス
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
合成方法 5
はんのうじょうけん
1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C
リファレンス
Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand
,
Chemistry - An Asian Journal,
2019,
14(12),
2097-2101
合成方法 6
はんのうじょうけん
1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C
リファレンス
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
リファレンス
Pinacol boronates by direct arene borylation with borenium cations
,
Angewandte Chemie,
2011,
50(9),
2102-2106
合成方法 8
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C
リファレンス
- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723
合成方法 9
はんのうじょうけん
1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C
リファレンス
- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,
合成方法 10
はんのうじょうけん
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ; 16 h, 80 °C
リファレンス
Nickel-Catalyzed C(sp2)-H Borylation of Arenes
,
Organometallics,
2019,
38(17),
3286-3293
合成方法 11
はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ; 20 h, 80 °C
リファレンス
Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage
,
Chemical Communications (Cambridge,
2015,
51(30),
6508-6511
合成方法 12
はんのうじょうけん
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C
リファレンス
C-H borylation by platinum catalysis
,
Bulletin of the Chemical Society of Japan,
2017,
90(3),
332-342
合成方法 13
はんのうじょうけん
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C
リファレンス
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
,
Journal of the American Chemical Society,
2015,
137(38),
12211-12214
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ; 5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt
リファレンス
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
,
Beilstein Journal of Organic Chemistry,
2016,
12,
654-661
合成方法 15
はんのうじょうけん
1.1 Solvents: Chloroform-d ; 30 min, 20 °C
リファレンス
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
合成方法 16
はんのうじょうけん
1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
リファレンス
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
合成方法 17
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ; 2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt
1.2 Reagents: Bromotrimethylsilane ; 4 h, rt
2.1 Solvents: Toluene ; 5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ; 30 min, 20 °C
1.2 Reagents: Bromotrimethylsilane ; 4 h, rt
2.1 Solvents: Toluene ; 5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ; 30 min, 20 °C
リファレンス
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
合成方法 18
はんのうじょうけん
1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ; 5 min, rt
1.2 48 h, 80 °C
1.2 48 h, 80 °C
リファレンス
Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds
,
Organometallics,
2018,
37(10),
1567-1574
合成方法 19
はんのうじょうけん
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
リファレンス
Pinacol boronates by direct arene borylation with borenium cations
,
Angewandte Chemie,
2011,
50(9),
2102-2106
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Piperidine, 1-(2-borylphenyl)-2,2,6,6-tetramethyl-
- Lithium, [2-(2,2,6,6-tetramethyl-1-piperidinyl)phenyl]-
- N-Methylpyrrole-d4 (ring-d4)
- Bis(pinacolato)diborane
- Pinacolborane
- N-Methylpyrrole
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 関連文献
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) 関連製品
- 919119-78-1(1H-Indole, 1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1192037-87-8(5-Bromo-1-methylindole-2-boronic Acid, Pinacol Ester)
- 919119-79-2(1H-Indole, 1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 476004-79-2(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
- 476004-81-6(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 874186-98-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1061750-57-9(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-Pyridinamine)
- 1218791-17-3(1-Methylpyrrole-2,5-diboronoic Acid Pinacol Ester)
- 1256360-42-5(4-Chloro-1-methylindole-2-boronic acid, pinacol ester)
- 1073353-82-8(6-Chloro-1-methylindole-2-boronic Acid Pinacol Ester)
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